Rp-8-CPT-cAMPS

Descripción general

Descripción

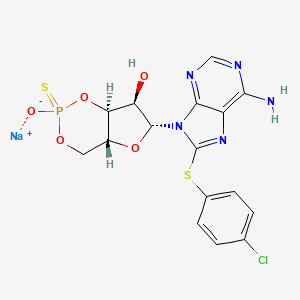

Rp-8-CPT-cAMPS is a lipophilic analog of a competitive inhibitor of protein kinase A (PKA) . It is a potent and competitive antagonist of cAMP-induced activation of cAMP-dependent PKA I and II . It preferentially selects site A of RI over site A of RII and site B of RII over site B of RI .

Molecular Structure Analysis

The molecular formula of Rp-8-CPT-cAMPS is C16H14ClN5O5PS2 . Its molecular weight is 509.86 .Physical And Chemical Properties Analysis

Rp-8-CPT-cAMPS appears as a white powder . It has an absorption excitation at 282 - 284 nm . It is highly lipophilic and membrane-permeant while still soluble in aqueous solvents .Aplicaciones Científicas De Investigación

Role in Immunoassays for Cyclic Nucleotides : Rp-8-CPT-cAMPS, along with other cyclic nucleotide analogs, demonstrates significant cross-reactivity in immunoassays for cAMP and cGMP, impacting the measurement of intracellular cyclic nucleotide concentrations (Werner et al., 2011).

Inhibition of cAMP-dependent Protein Kinase : Rp-8-CPT-cAMPS and other (Rp)-cAMPS analogs are used to antagonize cAMP activation of protein kinase in various cellular processes, including gene expression and apoptosis (Gjertsen et al., 1995).

Modulation of Dopamine Receptor-Coupled Adenylyl Cyclase : Research indicates that treatment with cAMP antagonists like Rp-cAMPS (which includes Rp-8-CPT-cAMPS) does not affect D1 dopamine receptor desensitization, indicating its potential specificity in biochemical pathways (Black, Smyk-Randall, & Sibley, 1994).

Thromboxane Receptor Antagonistic Properties : Rp-8-CPT-cAMPS has been shown to exhibit competitive thromboxane receptor antagonistic properties, impacting platelet aggregation and endothelial cell functions (Sand et al., 2010).

Role in Modulating Cocaine-Induced Locomotor Activity : Rp-8-CPT-cAMPS was used in a study on the modulation of cocaine-induced locomotor activity, suggesting a role of cyclic AMP systems in drug sensitization processes (Miserendino & Nestler, 1995).

Influence on Myogenic Tone in Small Arteries : Rp-8-CPT-cAMPS constricts small arteries, indicating its potential role in regulating vascular tone and blood pressure (Schubert et al., 1999).

Impact on Cardiomyocyte Contraction : Rp-8-CPT-cAMPS was explored for its effects on contraction of guinea-pig cardiomyocytes, demonstrating its influence on heart muscle cell function (Money-Kyrle et al., 1998).

Role in Learning and Memory : Rp-8-CPT-cAMPS affects long-term habituation in the crab Chasmagnathus, providing insights into the mechanisms of memory and learning (Romano et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-8-CPT-cAMPS | |

CAS RN |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)